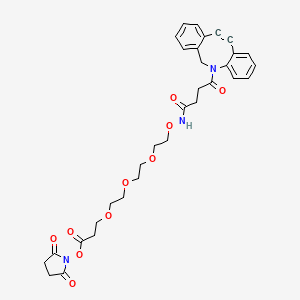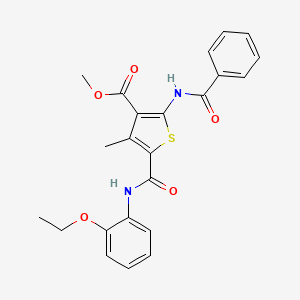![molecular formula C8H4N4O2 B12069432 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 99560-60-8](/img/structure/B12069432.png)
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a tricyclic framework formed by four nitrogen atoms (tetrazatricyclo) and two double bonds (tetraene). The arrangement of these atoms creates a unique, compact ring system.
Métodos De Preparación
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, theoretical studies and computational methods can guide us. Researchers often explore various strategies to synthesize novel compounds like this one.
Industrial Production:: Unfortunately, there isn’t a well-established industrial production method for 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione due to its specialized nature. research in this area could lead to scalable processes.
Análisis De Reacciones Químicas
Reactivity:: 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione likely undergoes various reactions, including:
Oxidation: Oxidative transformations could modify its functional groups.
Reduction: Reduction reactions might alter its double bonds.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxone (potassium peroxymonosulfate) under mild conditions.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution using appropriate nucleophiles.
Major Products:: The products formed during these reactions would vary based on the specific reaction conditions and substituents used.
Aplicaciones Científicas De Investigación
1,4,7,11-tetrazatricyclo[730
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related structures like:
Tricyclo[4.2.2.2]dodeca-1,3,5,7,9,11-hexaene: A compound with a similar tricyclic arrangement.
Propiedades
Número CAS |
99560-60-8 |
|---|---|
Fórmula molecular |
C8H4N4O2 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-3-9-4-12(5)8(14)6-10-1-2-11(6)7/h1-4H |
Clave InChI |
HGDBGZYMSNSINA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=O)N3C=NC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)






![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



